5-(Trifluoromethyl)-1,4-diazepane

Lipophilicity Physicochemical profiling ADME prediction

5-(Trifluoromethyl)-1,4-diazepane (CAS 1087800-67-6) is a saturated seven-membered 1,4-diazepane heterocycle bearing a trifluoromethyl substituent at the 5-position. With a molecular formula of C₆H₁₁F₃N₂ and a molecular weight of 168.16 g·mol⁻¹, it is commercially supplied as both the free base (purity ≥95–98%) and the dihydrochloride salt (CAS 1311315-65-7).

Molecular Formula C6H11F3N2
Molecular Weight 168.163
CAS No. 1087800-67-6
Cat. No. B2607673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,4-diazepane
CAS1087800-67-6
Molecular FormulaC6H11F3N2
Molecular Weight168.163
Structural Identifiers
SMILESC1CNCCNC1C(F)(F)F
InChIInChI=1S/C6H11F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h5,10-11H,1-4H2
InChIKeyFEWVFBNFNPVYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethyl)-1,4-diazepane (CAS 1087800-67-6): Procurement-Relevant Physicochemical and Structural Baseline


5-(Trifluoromethyl)-1,4-diazepane (CAS 1087800-67-6) is a saturated seven-membered 1,4-diazepane heterocycle bearing a trifluoromethyl substituent at the 5-position [1]. With a molecular formula of C₆H₁₁F₃N₂ and a molecular weight of 168.16 g·mol⁻¹, it is commercially supplied as both the free base (purity ≥95–98%) and the dihydrochloride salt (CAS 1311315-65-7) [2]. Key computed physicochemical descriptors—XLogP3 of 0.7, topological polar surface area (TPSA) of 24.1 Ų, two hydrogen bond donors, and five hydrogen bond acceptors—position this compound as a moderately lipophilic, fragment-sized (MW < 300 Da) building block for medicinal chemistry and fragment-based drug discovery (FBDD) [1]. Unlike its unsubstituted parent 1,4-diazepane or the 5-methyl analog, the electron-withdrawing CF₃ group imparts distinct lipophilicity, metabolic stability potential, and hydrogen-bonding characteristics that cannot be replicated by non-fluorinated or alternatively substituted congeners.

Why Generic 1,4-Diazepane Substitution Fails: 5-(Trifluoromethyl)-1,4-diazepane Is Not Interchangeable with Parent, Methyl, or Positional Isomer Analogs


The 1,4-diazepane scaffold is widely used as a privileged core in medicinal chemistry, but substitution pattern and electronics critically determine downstream biological and physicochemical behavior [1]. Replacing 5-(trifluoromethyl)-1,4-diazepane with the parent 1,4-diazepane (homopiperazine) results in a loss of >1.2 log units in lipophilicity (ΔXLogP3 from −0.5 to +0.7) and the absence of five fluorine atoms that contribute to metabolic stability [2][3]. The 5-methyl analog (XLogP3 = −0.1) similarly fails to recapitulate the electron-withdrawing character and hydrogen-bond acceptor capacity of the CF₃ group [2]. Even more critically, the positional isomer 1-(trifluoromethyl)-1,4-diazepane (XLogP3 = 2.1, HBD = 1, TPSA = 15.3 Ų) differs by approximately 1.4 log units in lipophilicity, loses one hydrogen bond donor (HBD = 1 vs. 2), and exhibits a 36% smaller polar surface area relative to the 5-substituted isomer, fundamentally altering its pharmacological and ADME profile [4]. These quantitative differences demonstrate that 5-(trifluoromethyl)-1,4-diazepane occupies a distinct and non-substitutable position in the 1,4-diazepane chemical space.

5-(Trifluoromethyl)-1,4-diazepane: Quantitative Comparator Evidence Guide for Scientific Procurement Decisions


XLogP3 Lipophilicity: 5-CF₃ vs. 1-CF₃ Positional Isomer vs. 5-Methyl and Parent 1,4-Diazepane

5-(Trifluoromethyl)-1,4-diazepane exhibits a computed partition coefficient (XLogP3) of 0.7, representing a +1.2 log unit increase over the unsubstituted parent 1,4-diazepane (XLogP3 = −0.5), a +0.8 log unit increase over 5-methyl-1,4-diazepane (XLogP3 = −0.1), and a −1.4 log unit decrease relative to its positional isomer 1-(trifluoromethyl)-1,4-diazepane (XLogP3 = 2.1) [1][2]. This positions the 5-CF₃ isomer in a moderate lipophilicity window distinct from either the highly lipophilic N-substituted isomer (XLogP3 = 2.1) or the hydrophilic parent and methyl analogs. The 5-CF₃ substitution thus offers a balanced lipophilicity profile—sufficiently lipophilic for passive membrane permeation (XLogP3 > 0) while remaining below the threshold associated with poor aqueous solubility and high metabolic clearance (XLogP3 < 3) [3]. The ΔXLogP3 of +0.8 vs. the 5-methyl analog is attributable to the CF₃ group's electron-withdrawing and lipophilic character, translating to an approximately 6-fold increase in theoretical octanol-water partition coefficient per log unit.

Lipophilicity Physicochemical profiling ADME prediction Positional isomer differentiation Medicinal chemistry building blocks

Hydrogen Bond Donor Count and TPSA: 5-CF₃ Retains Both Secondary Amine HBDs Unlike the 1-CF₃ Positional Isomer

5-(Trifluoromethyl)-1,4-diazepane possesses two hydrogen bond donors (HBD = 2; both secondary amine NH groups at positions 1 and 4) and a topological polar surface area (TPSA) of 24.1 Ų [1]. In contrast, the positional isomer 1-(trifluoromethyl)-1,4-diazepane has only one HBD (HBD = 1; the CF₃ group occupies one ring nitrogen, leaving only one NH available for hydrogen bonding) and a reduced TPSA of 15.3 Ų—a 36.5% reduction in polar surface area [2]. The parent 1,4-diazepane (HBD = 2, TPSA = 24.1 Ų) and 5-methyl-1,4-diazepane (HBD = 2, TPSA = 24.1 Ų) share the same HBD/TPSA profile as the 5-CF₃ compound [2]. The retention of two HBDs while gaining the CF₃ group's hydrogen bond acceptor capacity (HBA = 5 vs. HBA = 2 for parent and 5-methyl) means 5-(trifluoromethyl)-1,4-diazepane offers a unique pharmacophoric combination: dual hydrogen bond donation capability (critical for bidentate interactions with biological targets) plus enhanced acceptor capacity from fluorine atoms, without the penalty of reduced TPSA seen in the 1-CF₃ isomer.

Hydrogen bond donors Topological polar surface area Pharmacophore integrity Positional isomer Fragment-based drug discovery

Crystallographically Validated Fragment Hit: (5S)-5-(Trifluoromethyl)-1,4-diazepane Bound to PTP1B at 1.90 Å Resolution

(5S)-5-(Trifluoromethyl)-1,4-diazepane (the S-enantiomer of the target compound) has been identified as a fragment hit in a large-scale crystallographic screen against protein tyrosine phosphatase 1B (PTP1B), an established yet challenging therapeutic target for type 2 diabetes and cancer [1][2]. The fragment is deposited as ligand A1ABO in PDB entry 7GTE, with the crystal structure solved at 1.90 Å resolution (R-Value Free = 0.231, R-Value Work = 0.197) [2]. This structure is part of a trove of 65 new fragment hits for PTP1B reported by Mehlman et al. (2024) in Structure, representing a ~50% increase in known fragment-bound states for this enzyme [1]. The study employed computational reanalysis (PanDDA) of large-scale crystallographic data to identify weakly bound fragments that were previously undetected by conventional analysis pipelines. In contrast, neither the parent 1,4-diazepane, the 5-methyl analog, nor the 1-CF₃ positional isomer were reported among the 65 fragment hits from this screen, suggesting that the specific combination of the 1,4-diazepane scaffold with a 5-CF₃ substituent provides a productive binding mode at this allosteric site that is not achievable with the other analogs evaluated.

Fragment-based drug discovery PTP1B X-ray crystallography Allosteric site Diabetes Cancer Fragment screening

Commercial Availability: Free Base and Dihydrochloride Salt Forms Offer Differentiated Handling and Solubility Profiles

5-(Trifluoromethyl)-1,4-diazepane is commercially available in two distinct forms: the free base (CAS 1087800-67-6, purity ≥95–98%) and the dihydrochloride salt (CAS 1311315-65-7, purity ≥95%) [1]. The dihydrochloride salt exhibits a measured logP of −0.232 and a melting point of 239–241 °C, contrasting sharply with the free base (computed XLogP3 = 0.7, no definitive melting point reported) [1][2]. This represents a logP difference of approximately 0.93 log units between free base and salt forms. The salt form's negative logP indicates substantial aqueous solubility, making it preferable for biochemical assay preparation and in vivo dosing in aqueous vehicles, while the free base is suitable for organic synthesis and reactions requiring anhydrous conditions. By comparison, the parent 1,4-diazepane is predominantly available only as the free base (CAS 505-66-8, melting point 38–40 °C), limiting formulation flexibility [3]. The 5-methyl analog (CAS 22777-05-5) is also primarily supplied as the free base, with limited salt form availability .

Salt form selection Aqueous solubility Procurement LogP Melting point Formulation

Procurement Cost Differentiation: Price-per-Gram Analysis of 5-CF₃-1,4-diazepane vs. Parent and 5-Methyl Analogs

5-(Trifluoromethyl)-1,4-diazepane commands a significant price premium over its non-fluorinated analogs, consistent with the added synthetic complexity of CF₃ installation. Pricing from Santa Cruz Biotechnology (SCBT) indicates the free base at $818 per gram (1 g unit) . In contrast, the parent 1,4-diazepane (homopiperazine) from the same vendor is priced at approximately $2.70 per gram (100 g unit), representing an approximately 300-fold cost differential . The 5-methyl analog from Aladdin Scientific is priced at approximately $95.60 per gram (calculated from $23.90 per 100 mg), representing a roughly 8.6-fold premium for the CF₃ compound over the methyl analog . The dihydrochloride salt of the target compound is available from CymitQuimica at €642 per 50 mg, equating to approximately €12,840 per gram for small-scale procurement . This cost hierarchy reflects the increasing synthetic investment required: parent < methyl analog < 5-CF₃ free base < 5-CF₃ dihydrochloride salt.

Cost analysis Procurement Research budget Building block Gram-scale pricing

Best Research and Industrial Application Scenarios for 5-(Trifluoromethyl)-1,4-diazepane Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Against PTP1B and Related Phosphatase Targets

The crystallographically validated binding of (5S)-5-(trifluoromethyl)-1,4-diazepane to the allosteric site of PTP1B (PDB 7GTE, 1.90 Å resolution) makes this compound a qualified fragment hit for structure-based lead optimization campaigns targeting this enzyme, which is implicated in type 2 diabetes and cancer [1]. Procurement of the specific 5-CF₃-1,4-diazepane scaffold—rather than unsubstituted, 5-methyl, or 1-CF₃ positional isomer analogs—is essential because only the 5-CF₃ substitution has been experimentally confirmed to yield a detectable fragment-bound state in the PanDDA crystallographic screen. The dual hydrogen bond donor capacity (HBD = 2) combined with enhanced acceptor count (HBA = 5) enables bidentate NH-mediated interactions not possible with the 1-CF₃ isomer (HBD = 1) [2]. The dihydrochloride salt form (logP = −0.232) is recommended for direct use in biochemical assay buffers, while the free base (XLogP3 = 0.7) is appropriate for synthetic elaboration.

Synthesis of CNS-Penetrant 1,4-Diazepane-Based Orexin Receptor Modulators

The N,N-disubstituted-1,4-diazepane scaffold has been established as a privileged core for orexin receptor antagonists with demonstrated CNS penetration [1]. 5-(Trifluoromethyl)-1,4-diazepane's computed XLogP3 of 0.7 places it within the optimal lipophilicity range for blood-brain barrier penetration (typically logP 1–4) while maintaining a TPSA of 24.1 Ų well below the 60–70 Ų threshold associated with poor CNS exposure [2]. The 5-CF₃ substitution is critical for this application: the parent 1,4-diazepane (XLogP3 = −0.5) is likely too polar for adequate brain penetration, while the 1-CF₃ positional isomer (XLogP3 = 2.1) risks increased metabolic liability and phospholipidosis potential at higher logP [3]. The 5-position CF₃ placement on the ring carbon—rather than on the ring nitrogen—preserves the secondary amine required for subsequent N,N-disubstitution chemistry that is central to the orexin antagonist pharmacophore.

Building Block for Parallel Library Synthesis and SAR Exploration of 5-Substituted 1,4-Diazepane Series

5-(Trifluoromethyl)-1,4-diazepane serves as a direct comparator building block in systematic structure-activity relationship (SAR) studies where the impact of 5-position substitution on biological activity is being evaluated. The availability of matched-pair analogs—5-H (parent, XLogP3 = −0.5), 5-CH₃ (XLogP3 = −0.1), and 5-CF₃ (XLogP3 = 0.7)—enables a quantitatively interpretable SAR series spanning a lipophilicity range of 1.2 log units with incremental electronic variation [1][2]. The 5-CF₃ compound provides the most electron-withdrawing and lipophilic member of this matched-pair set, with the added advantage of five fluorine atoms as potential ¹⁹F NMR probes for conformational analysis and protein binding studies. For procurement planning, the free base form is suitable for library synthesis in organic solvents, with the dihydrochloride salt reserved for biological testing of individual library members requiring aqueous solubility.

Development of Fluorinated 1,4-Diazepane-Derived PET Tracers for Neuroimaging

Recent literature has demonstrated the utility of ¹⁸F-labeled 1,4-diazepane derivatives as positron emission tomography (PET) probes for orexin 1 receptor (OX1R) imaging, with compounds such as [¹⁸F]BTF showing high and selective binding affinity and brain uptake in murine biodistribution studies [1]. 5-(Trifluoromethyl)-1,4-diazepane is structurally aligned with these PET tracer scaffolds, and its inherent CF₃ group provides a potential site for isotopic labeling strategies or serves as a cold reference standard (¹⁹F) for tracer development. The compound's moderate lipophilicity (XLogP3 = 0.7) and low TPSA (24.1 Ų) support CNS imaging applications where nonspecific binding must be minimized. Procurement of the analytically pure free base (≥98% purity, as supplied by ChemScene and CymitQuimica) is critical for tracer development workflows that demand high chemical purity for radiochemical synthesis and metabolite analysis [2][3].

Quote Request

Request a Quote for 5-(Trifluoromethyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.